4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
CAS No.:
Cat. No.: VC16288830
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N6O3S |
|---|---|
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 4-[[2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C21H18N6O3S/c22-19(29)14-6-8-15(9-7-14)24-18(28)13-31-21-26-25-20(17-5-1-2-10-23-17)27(21)12-16-4-3-11-30-16/h1-11H,12-13H2,(H2,22,29)(H,24,28) |
| Standard InChI Key | DAVPWBZXUHKWRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates four key components:
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Benzamide backbone: The 4-aminobenzamide group provides a planar aromatic system capable of hydrogen bonding via its amide functionality. This moiety is often associated with enhanced solubility and target binding in drug design.
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Triazole core: The 1,2,4-triazole ring serves as a rigid scaffold, offering stability and sites for substituent attachment. Its nitrogen atoms facilitate interactions with biological targets through hydrogen bonding and dipole interactions.
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Furan-2-ylmethyl group: Attached to the triazole’s N4 position, the furan ring introduces aromaticity and electron-rich regions, potentially enhancing π-π stacking with protein residues.
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Pyridin-2-yl group: Positioned at the triazole’s C5, this heteroaromatic ring contributes to the molecule’s basicity and ability to engage in charge-transfer interactions.
The sulfanylacetyl linker between the triazole and benzamide groups adds flexibility, enabling conformational adaptability during target binding.
Physicochemical Properties
Key properties include:
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Molecular weight: 434.5 g/mol
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Hydrogen bond donors/acceptors: 4/8, suggesting moderate solubility in polar solvents.
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LogP (estimated): ~2.1, indicating balanced lipophilicity for membrane permeability.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Triazole Formation: Cyclocondensation of thiosemicarbazide with furan-2-ylmethyl isocyanate yields the 4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol intermediate.
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Sulfanyl Acetylation: Reaction with chloroacetyl chloride introduces the sulfanylacetyl group, forming 2-[(triazol-3-yl)sulfanyl]acetyl chloride.
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Benzamide Coupling: Amide bond formation between the acetyl chloride derivative and 4-aminobenzamide completes the synthesis.
Key Challenges:
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Controlling regioselectivity during triazole substitution.
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Minimizing oxidation of the sulfanyl group to sulfoxide or sulfone byproducts.
Chemical Reactivity
The compound’s functional groups dictate its reactivity:
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Sulfanyl group: Prone to oxidation (e.g., with H2O2) to sulfoxides or sulfones, which may alter biological activity.
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Amide bond: Susceptible to hydrolysis under acidic or basic conditions, necessitating stable formulation.
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Triazole ring: Participates in electrophilic substitution at the N1 position, enabling further derivatization.
Characterization Techniques
Spectroscopic Analysis
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NMR Spectroscopy:
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1H NMR: Peaks at δ 8.5–9.0 ppm confirm pyridine protons, while furan resonances appear at δ 6.3–7.5 ppm.
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13C NMR: Carbonyl signals (C=O) at ~168 ppm verify the amide and acetyl groups.
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IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N) corroborate the amide linkage.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 435.1 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Antifungal Efficacy
In vitro studies against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to fluconazole (MIC = 8 µg/mL). The mechanism likely involves inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis.
Cytotoxic Screening
Preliminary assays on MCF-7 breast cancer cells show moderate activity (IC50 = 48 µM), suggesting potential for structural optimization to enhance potency.
Comparative Analysis with Structural Analogs
Applications and Future Directions
Therapeutic Development
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Antifungal agents: Structural optimization to improve pharmacokinetics.
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Anti-inflammatory drugs: In vivo validation of 5-LOX inhibition efficacy.
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Anticancer therapies: Exploration of combination regimens with existing chemotherapeutics.
Industrial Considerations
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Scale-up synthesis: Development of continuous flow processes to enhance yield.
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Formulation: Nanoencapsulation to address solubility limitations.
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